![molecular formula C48H35N3 B1509127 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole CAS No. 885665-26-9](/img/structure/B1509127.png)

3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole

Descripción general

Descripción

The compound “3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .

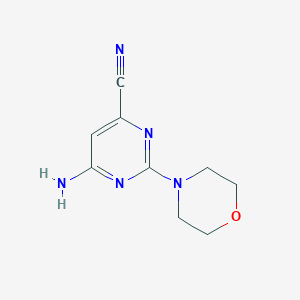

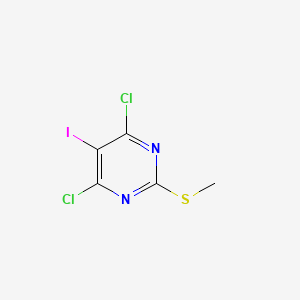

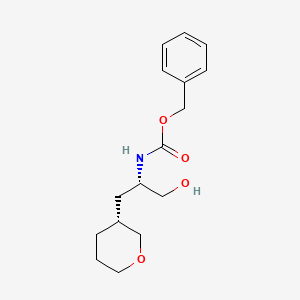

Molecular Structure Analysis

The molecular structure of “3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole” is complex. It is likely to involve a carbazole core with diphenylamino groups attached at the 3 and 6 positions . The exact structure would need to be confirmed through techniques such as X-ray crystallography .Aplicaciones Científicas De Investigación

Organic Light Emitting Diodes (OLEDs)

3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole and its derivatives have been extensively researched in the context of Organic Light Emitting Diodes (OLEDs). Studies have shown that molecules such as 4-N-[4-(9-phenylcarbazole)]-3,5-bis(4-diphenylamine)phenyl-4H-1,2,4-triazole and similar compounds exhibit deep-blue emission, making them suitable for OLED applications. The formation of singlet states in these compounds is higher than expected from simple spin statistics, suggesting efficient electroluminescence properties (Obolda et al., 2016).

Optoelectronic Properties

The optoelectronic properties of carbazole derivatives have been studied, revealing their potential in various electronic and optical applications. For instance, the synthesis and characterization of novel carbazole derivatives have been conducted to understand their UV-Vis spectra, fluorescence emission spectra, and cyclic voltammetry properties. These studies are crucial in assessing the suitability of such compounds for optoelectronic devices (Gao Xi-cun, 2010).

Solar Energy and Photovoltaic Applications

Carbazole-based compounds are also being explored for their potential in solar energy and photovoltaic applications. For example, donor/acceptor carbazole copolymers have been created with specific molecular structures to absorb light up to 1200 nm. These polymers show promise in photovoltaic cells, demonstrating decent power conversion efficiency and open-circuit voltage under white light illumination (Hunan Yi et al., 2008).

Electrochromic Applications

Another application of 3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole derivatives is in the field of electrochromics. Research has been conducted on polymers derived from triarylamine end-capped, 2,7-bis(diphenylamino)naphthalene-cored dicarboxamides. These materials exhibit reversible electrochemical oxidation processes and strong color changes upon electro-oxidation, making them suitable for electrochromic devices (S. Hsiao and Jhong-Syuan Han, 2017).

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N,N-diphenyl-4-[6-[4-(N-phenylanilino)phenyl]-9H-carbazol-3-yl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H35N3/c1-5-13-39(14-6-1)50(40-15-7-2-8-16-40)43-27-21-35(22-28-43)37-25-31-47-45(33-37)46-34-38(26-32-48(46)49-47)36-23-29-44(30-24-36)51(41-17-9-3-10-18-41)42-19-11-4-12-20-42/h1-34,49H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAMRGWMPOKQYEB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC5=C(C=C4)NC6=C5C=C(C=C6)C7=CC=C(C=C7)N(C8=CC=CC=C8)C9=CC=CC=C9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H35N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10731499 | |

| Record name | N,N'-[9H-Carbazole-3,6-diyldi(4,1-phenylene)]bis(N-phenylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

653.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Bis[4-(diphenylamino)phenyl]-9H-carbazole | |

CAS RN |

885665-26-9 | |

| Record name | N,N'-[9H-Carbazole-3,6-diyldi(4,1-phenylene)]bis(N-phenylaniline) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10731499 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![[1,3]Oxathiolo[5,4-c]pyridine-6-carbaldehyde](/img/structure/B1509119.png)

![1-[9-Ethyl-6-[2-methyl-4-[(tetrahydro-2-furanyl)methoxy]benzoyl]-9H-carbazol-3-yl]-1-(O-acetyloxime)ethanone](/img/structure/B1509120.png)

![3'-([1,2,4]Triazolo[1,5-a]pyridin-6-yl)-2'-(5-fluoro-6-methylpyridin-2-yl)-5',6'-dihydrospiro[cyclohexane-1,7'-pyrrolo[1,2-a]imidazol]-4-ol](/img/structure/B1509148.png)

![9-Bromo-1-butoxybenzo[c][1,6]naphthyridin-6(5H)-one](/img/structure/B1509155.png)